molecular formula C6H11NO2 B037764 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 123445-53-4

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B037764
CAS No.: 123445-53-4
M. Wt: 129.16 g/mol
InChI Key: CUDYUNNRMLWYTR-UHFFFAOYSA-N
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Description

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid is a unique compound that belongs to the class of cyclopropane-containing amino acids. These compounds are known for their conformational rigidity due to the cyclopropane ring, which imparts unique properties to the molecule.

Preparation Methods

The synthesis of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One notable method involves the hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase. This reaction yields (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid, which is then subjected to a Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form (1S)-2,2,2-trifluoroethyl-2,2-dimethyl-1-[(N-ethoxycarbonyl)amino]-cyclopropane-1-carboxylate. Final alkaline hydrolysis gives (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid .

Chemical Reactions Analysis

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as amino acid processing enzymes. By inhibiting these enzymes, the compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing amino acids, such as:

Properties

IUPAC Name

1-amino-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2)3-6(5,7)4(8)9/h3,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDYUNNRMLWYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403880
Record name 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123445-53-4
Record name 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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